molecular formula C24H25FN2O4S B2965892 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111050-92-0

6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2965892
CAS No.: 1111050-92-0
M. Wt: 456.53
InChI Key: AWJHFOAAIUQVKQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline is a synthetic quinoline derivative featuring a fluorine atom at position 6, a 4-(2-methylpropyl)benzenesulfonyl group at position 4, and a morpholine-4-carbonyl moiety at position 2. Its synthesis likely involves multi-step reactions, including sulfonylation and coupling processes, as inferred from analogous quinoline derivatives in the literature .

Properties

IUPAC Name

[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-16(2)13-17-3-6-19(7-4-17)32(29,30)23-20-14-18(25)5-8-22(20)26-15-21(23)24(28)27-9-11-31-12-10-27/h3-8,14-16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJHFOAAIUQVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps, including:

    Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.

    Morpholine Carbonylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 2-methylpropyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ can be used under acidic conditions.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include sulfides or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6-Fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (C769-1130)

  • Structure : Differs at position 3 (benzenesulfonyl vs. morpholine-4-carbonyl) and position 4 (piperazine vs. 4-(2-methylpropyl)benzenesulfonyl).
  • Molecular Weight : 447.53 g/mol vs. the target compound’s ~527.61 g/mol (estimated).
  • Key Difference : The piperazine ring in C769-1130 may enhance solubility compared to the lipophilic 4-(2-methylpropyl)benzenesulfonyl group in the target compound. Piperazine derivatives are often associated with improved pharmacokinetic profiles .

6-Fluoro-1-(4-methylbenzyl)-3-(4-methylbenzenesulfonyl)quinolin-4-one ()

  • Structure: Shares the 6-fluoroquinoline core and a sulfonyl group but lacks the morpholine-4-carbonyl moiety. Instead, it has a 4-methylbenzyl group at position 1 and a ketone at position 3.
  • Synthetic Pathway: Likely synthesized via Pd-catalyzed cross-coupling, similar to methods described for 4-aminoquinolines in .
  • Physicochemical Properties : The ketone at position 4 may reduce metabolic stability compared to the target compound’s morpholine-4-carbonyl group, which is more resistant to oxidation .

Compounds with Related Substituent Patterns

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylate (7f, )

  • Structure: Contains a sulfonamido group and fluorine but differs in the quinoline substitution pattern (carboxylate at position 3 vs. morpholine-4-carbonyl).

Impurities with 2-Methylpropylphenyl Motifs ()

  • Examples: Imp. A (2-[3-(2-methylpropyl)-phenyl]propanoic acid) and Imp. G (tetrahydro-naphthalene dicarboxylic acid derivative).
  • Relevance : These impurities highlight the synthetic challenges associated with introducing the 4-(2-methylpropyl)benzenesulfonyl group. The bulky 2-methylpropyl substituent may complicate purification, as seen in the multi-step chromatography required for similar compounds .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties
Target Compound ~527.61 6-Fluoro, 4-(2-methylpropyl)benzenesulfonyl, 3-morpholine-4-carbonyl Multi-step coupling High lipophilicity, potential kinase affinity
C769-1130 447.53 3-Benzenesulfonyl, 4-(4-fluorophenylpiperazine) Suzuki coupling Enhanced solubility, moderate LogP
6-Fluoro-1-(4-methylbenzyl)-3-(4-methylbenzenesulfonyl)quinolin-4-one 439.49 6-Fluoro, 1-(4-methylbenzyl), 3-(4-methylbenzenesulfonyl), 4-ketone Pd-catalyzed cross-coupling Lower metabolic stability
Imp. A () 232.32 2-[3-(2-Methylpropyl)-phenyl]propanoic acid Side reaction during synthesis Common impurity, acidic functional group

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely requires optimized conditions to avoid impurities like those in , particularly due to steric hindrance from the 2-methylpropyl group .
  • Physicochemical Trade-offs: The 4-(2-methylpropyl)benzenesulfonyl group increases lipophilicity, which may enhance target binding but reduce aqueous solubility—a common challenge in quinoline-based drug development .

Biological Activity

6-Fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the sulfonyl group via nucleophilic substitution.
  • Attachment of the morpholine and fluorine substituents to enhance biological activity.

Biological Activity

The compound exhibits a range of biological activities, particularly in anticancer and antiviral applications.

Anticancer Activity

Recent studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a related study found that substituted quinolines demonstrated significant inhibitory effects against human non-small cell lung cancer (A549) cells, with IC50 values indicating potent activity (e.g., 0.46 ± 0.02 µM for one derivative) . This suggests that modifications to the quinoline structure can enhance anticancer properties.

Antiviral Activity

In vitro evaluations have indicated that certain quinoline derivatives exhibit antiviral properties against Influenza A virus (IAV). Compounds with structural similarities to this compound were tested, revealing IC50 values ranging from 0.88 to 4.92 μM against IAV . Such findings highlight the potential for this compound in developing antiviral therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins like Bcl-2 and Bax .
  • Antiviral Mechanisms : The inhibition of viral RNA transcription and replication has been noted as a mechanism for antiviral activity .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityCompound exhibited IC50 of 0.46 µM against A549 cells, inducing apoptosis via mitochondrial pathways .
Study BAntiviral ActivityDerivatives showed IC50 values between 0.88 - 4.92 μM against IAV, indicating potential as antiviral agents .
Study CMechanism ExplorationInvestigated enzyme inhibition and apoptosis induction in cancer cell lines .

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